molecular formula C7H4FNO3S2 B2988282 5-Fluorosulfonyloxy-1,2-benzothiazole CAS No. 2411202-25-8

5-Fluorosulfonyloxy-1,2-benzothiazole

Cat. No.: B2988282
CAS No.: 2411202-25-8
M. Wt: 233.23
InChI Key: ZQZZJPKBQQRYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorosulfonyloxy-1,2-benzothiazole is a functionalized benzothiazole derivative of high interest in synthetic and medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including potent and selective anticancer, antimicrobial, and anti-inflammatory effects . This particular compound features a reactive sulfonyl fluoride group, making it a valuable intermediate for constructing more complex molecules or for use in chemical biology probes, such as activity-based protein profiling (ABPP). Researchers can utilize this compound to develop novel benzothiazole-based hybrids, which have shown promise as enzyme inhibitors targeting critical pathways in oncology, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) . The incorporation of specific substituents, like fluorine, on the benzothiazole scaffold has been demonstrated to enhance metabolic stability and binding affinity, making such derivatives attractive candidates for the development of targeted therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorosulfonyloxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-1-2-7-5(3-6)4-9-13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZZJPKBQQRYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluorosulfonyloxy 1,2 Benzothiazole

Established Strategies for 1,2-Benzothiazole Core Construction

The formation of the 1,2-benzothiazole scaffold is a well-documented area of heterocyclic chemistry. Key methodologies include cyclocondensation reactions, transition-metal-catalyzed cross-couplings, and multi-component cascade sequences.

Cyclocondensation Reactions Involving o-Aminothiophenols

Cyclocondensation reactions represent one of the most traditional and widely used methods for constructing the benzothiazole (B30560) core. researchgate.net These reactions typically involve the condensation of an o-aminothiophenol with a suitable electrophilic partner containing a one-carbon unit, such as carboxylic acids, aldehydes, or acyl chlorides. mdpi.commdpi.comnih.gov

The reaction with carboxylic acids, often carried out at high temperatures with a dehydrating agent, is a direct approach to 2-substituted benzothiazoles. nih.gov Similarly, condensation with aldehydes, followed by an oxidative cyclization step, yields the desired heterocyclic system. nih.govekb.eg The use of acyl chlorides provides a reactive electrophile for efficient acylation of the amino group, followed by intramolecular cyclization. nih.gov

Starting MaterialsReagents/CatalystsProduct TypeRef.
o-Aminothiophenol, Carboxylic AcidsMeSO₃H/SiO₂2-Substituted Benzothiazoles nih.gov
o-Aminothiophenol, AldehydesH₂O₂/HCl2-Substituted Benzothiazoles nih.gov
o-Aminothiophenol, Acyl ChloridesToluene2-Substituted Benzothiazoles nih.gov

Transition-Metal-Catalyzed Cross-Coupling Approaches for Benzothiazole Formation

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the formation of C-S and C-N bonds, which are crucial for the synthesis of benzothiazoles. nih.gov Palladium- and copper-catalyzed intramolecular C-S bond formation from precursors like o-halothiobenzanilides is a prominent strategy. acs.orgdntb.gov.ua These methods often exhibit high functional group tolerance and can proceed under mild reaction conditions.

Catalytic systems involving palladium(II) and copper(I) have been developed to facilitate the cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation process, offering an efficient route to 2-substituted benzothiazoles. acs.org

Catalyst SystemSubstrate TypeReaction TypeRef.
Pd(OAc)₂N-aryl-N′,N′-dialkylthioureasIntramolecular Oxidative Cyclization nih.gov
RuCl₃N-arylthioureasIntramolecular Oxidative Coupling nih.gov
Pd/Co-iodothiobenzanilide derivativesIntramolecular Cyclization organic-chemistry.org
Copper1-iodo-2-nitroarenes, sodium sulfide, aldehydeOne-pot, Three-component reaction organic-chemistry.org

Multi-Component and Cascade Reaction Sequences for Benzothiazole Scaffolds

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without isolating intermediates. mdpi.com For benzothiazole synthesis, a notable cascade reaction involves the treatment of 2-iodoanilines with acid chlorides in the presence of Lawesson's reagent. nih.govacs.org This sequence involves the formation of a benzamide, thionation to a benzothioamide, and subsequent intramolecular cyclization to furnish the benzothiazole ring. nih.govacs.org

These one-pot procedures are often metal-free and can proceed under mild conditions to produce 2-substituted benzothiazoles in good to excellent yields. nih.govacs.org

Reaction TypeKey ReagentsIntermediatesRef.
One-pot Cascade2-Iodoanilines, Acid Chlorides, Lawesson's ReagentBenzamides, Benzothioamides nih.govacs.org
Three-component Redox CyclizationHaloanilines, Arylacetic acids, Elemental SulfurDiarylsulfides nih.gov
Intramolecular CascadeAnilines, NH₄SCN, K₂S₂O₈- jsynthchem.com

Introduction of the Fluorosulfonyloxy Functionality at the C-5 Position

The introduction of a fluorosulfonyloxy group onto the pre-formed benzothiazole core, specifically at the C-5 position, requires a two-step sequence: installation of a sulfonic acid or a related precursor, followed by its conversion to the sulfonyl fluoride (B91410).

Electrophilic Aromatic Substitution for Sulfonylation Precursors

The most direct method to introduce a sulfonyl group onto an aromatic ring is through electrophilic aromatic substitution (EAS). wikipedia.org Aromatic sulfonation involves treating the aromatic compound with a sulfonating agent, typically fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or chlorosulfuric acid. masterorganicchemistry.comwikipedia.org This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org

The position of sulfonation on the benzothiazole ring will be directed by the existing heterocyclic system. The sulfonic acid group can then serve as a precursor for the desired sulfonyl fluoride. This sulfonation step is a classic example of EAS, where sulfur trioxide (or its protonated form) acts as the electrophile. masterorganicchemistry.com

ReagentElectrophileProductRef.
Fuming Sulfuric Acid (H₂SO₄/SO₃)SO₃ or HSO₃⁺Aryl Sulfonic Acid masterorganicchemistry.comwikipedia.org
Chlorosulfuric Acid (HSO₃Cl)-Aryl Sulfonic Acid wikipedia.org

Nucleophilic Displacement or Activation Strategies for Sulfonyl Fluoride Formation

Once the sulfonic acid group is in place at the C-5 position of the 1,2-benzothiazole, it must be converted into a sulfonyl fluoride. Several methods exist for this transformation, generally involving the conversion of the sulfonic acid to a more reactive intermediate (like a sulfonyl chloride) followed by nucleophilic fluorination, or direct deoxyfluorination. nih.gov

A common two-step approach involves first converting the sulfonic acid to a sulfonyl chloride using reagents like thionyl chloride or cyanuric chloride, followed by a halogen exchange reaction with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnrsc.org More direct, one-pot methods have also been developed that convert sulfonic acids or their salts directly to sulfonyl fluorides using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®. nih.govrsc.orgresearchgate.net These modern protocols often feature mild reaction conditions and broad applicability. rsc.org

Starting MaterialReagentsKey FeaturesRef.
Sulfonic Acid / SulfonateCyanuric chloride, KHF₂, TBAB/TMACOne-pot, transition-metal-free rsc.org
Sulfonic Acid Sodium SaltsThionyl fluoride (SOF₂)High yields, rapid reaction rsc.orgresearchgate.net
Sulfonic Acids / SaltsXtalfluor-E®Bench-stable solid reagent, mild conditions nih.govrsc.orgresearchgate.net
Sulfonyl ChloridesPotassium fluoride (KF), 18-crown-6"Naked fluoride" method ccspublishing.org.cn

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry for Direct Fluorosulfonylation

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a near-perfect click chemistry reaction, characterized by its high efficiency, broad functional group tolerance, and the formation of exceptionally stable covalent bonds. monash.edu The direct fluorosulfonylation of 5-hydroxy-1,2-benzothiazole to yield 5-Fluorosulfonyloxy-1,2-benzothiazole is achieved through the reaction of the phenolic hydroxyl group with a suitable source of the fluorosulfonyl moiety (-SO₂F).

The core of this transformation involves the reaction of the hydroxyl group of 5-hydroxy-1,2-benzothiazole with sulfuryl fluoride (SO₂F₂), a readily available and inexpensive gas. nih.govnih.gov This reaction is typically facilitated by a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur center of SO₂F₂. The exceptional stability of the resulting fluorosulfate (B1228806) group makes this a highly favorable and often high-yielding reaction. grantome.com

Alternatively, for easier handling and to circumvent the use of gaseous SO₂F₂, shelf-stable fluorosulfonylating reagents have been developed. One such reagent is a fluorosulfuryl imidazolium (B1220033) salt, which offers unprecedented reactivity and ease of use in the fluorosulfurylation of phenols. nih.gov This reagent can be employed under mild conditions to achieve the desired transformation.

Synthetic Pathway Optimization and Yield Enhancement for this compound

Optimizing the synthetic pathway for this compound is crucial for maximizing yield, ensuring purity, and developing a scalable and efficient process. Key areas of optimization include the selection of catalyst systems, the screening of solvents, tuning of reaction conditions, and the development of effective isolation and purification methodologies.

Catalyst Systems and Ligand Effects

The choice of catalyst, particularly the base, plays a pivotal role in the SuFEx fluorosulfonylation of 5-hydroxy-1,2-benzothiazole. The base facilitates the deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity towards the sulfuryl fluoride. Common bases employed in SuFEx reactions include organic amines such as triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

For heterocyclic phenols, the electronic nature of the ring system can influence the acidity of the hydroxyl group and the nucleophilicity of the corresponding phenoxide. In the case of 5-hydroxy-1,2-benzothiazole, the electron-withdrawing nature of the benzothiazole ring may necessitate the use of a stronger base to achieve efficient deprotonation. Recent advancements have highlighted the use of superbases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in combination with silylating agents such as hexamethyldisilazane (B44280) (HMDS) to accelerate SuFEx reactions, often leading to complete conversion in minutes at room temperature. nih.govoup.com

While traditional SuFEx reactions are often metal-free, palladium catalysis has been explored for the synthesis of aryl sulfonyl fluorides from aryl bromides. nih.govrsc.org However, for the direct fluorosulfonylation of a phenol, base catalysis is the more common and direct approach.

Catalyst/BaseTypical ConditionsPotential Advantages for 5-Hydroxy-1,2-benzothiazoleReference
Triethylamine (TEA)Stoichiometric amounts, often in polar aprotic solvents.Mild, common, and inexpensive. nih.gov
DBUCatalytic to stoichiometric amounts, effective for less reactive phenols.Stronger base, may improve reaction rates. nih.gov
BTMG/HMDSCatalytic BTMG with stoichiometric HMDS.Accelerated reaction times, high yields. nih.govoup.com
Calcium triflimide (Ca(NTf₂)₂)/DABCOLewis acid activation for S(VI) fluorides.Unified approach for various S(VI) fluorides. nih.govchemrxiv.org

Solvent Screening and Reaction Condition Tuning

The choice of solvent can significantly impact the rate and efficiency of the SuFEx reaction. Polar aprotic solvents are generally preferred as they can solvate the ionic intermediates and facilitate the nucleophilic attack of the phenoxide on the sulfuryl fluoride. Commonly used solvents include acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). chemrxiv.org The solubility of the 5-hydroxy-1,2-benzothiazole precursor and the resulting product in the chosen solvent is also a critical consideration.

Reaction temperature and time are also important parameters to optimize. While many SuFEx reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates or to drive the reaction to completion. nih.gov Reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal reaction time.

SolventKey PropertiesConsiderations for FluorosulfonylationReference
Acetonitrile (MeCN)Polar aprotic, relatively low boiling point.Good for solubilizing reactants and facilitating the reaction. chemrxiv.org
N,N-Dimethylformamide (DMF)Polar aprotic, high boiling point.Excellent solubilizing properties, may require higher temperatures for removal. chemrxiv.org
Dimethyl sulfoxide (DMSO)Polar aprotic, high boiling point.Strong solubilizing power, can be difficult to remove completely. chemrxiv.org
Tetrahydrofuran (THF)Less polar than other aprotic solvents.May be suitable depending on the specific base and reactants used. chemrxiv.org

Isolation and Purification Methodologies

Upon completion of the reaction, the isolation and purification of this compound are essential to obtain a product of high purity. The workup procedure typically involves quenching the reaction, followed by extraction and chromatographic purification.

If an organic amine base such as triethylamine is used, it can often be removed by an acidic wash during the workup. The crude product is typically extracted into an organic solvent, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

The final purification is most commonly achieved by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system will depend on the polarity of the product and any remaining impurities. Due to the stability of the fluorosulfate group, it is generally robust to standard purification techniques. In some cases, where the product is a crystalline solid, recrystallization from a suitable solvent system can be an effective method of purification. jetir.org The purity of the final product can be assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Advanced Spectroscopic and Computational Characterization of 5 Fluorosulfonyloxy 1,2 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would be used to identify the chemical shifts, coupling constants, and multiplicities of the protons on the benzothiazole (B30560) ring. This would reveal how the electron-withdrawing fluorosulfonyloxy group at the C5 position influences the electronic environment of the aromatic protons.

(No experimental ¹H NMR data for 5-Fluorosulfonyloxy-1,2-benzothiazole is currently available in the searched scientific literature.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy would provide the chemical shifts for each of the carbon atoms in the this compound molecule. This data is critical for confirming the carbon framework of the benzothiazole ring and observing the deshielding effect of the sulfonyloxy substituent on the C5 carbon.

(No experimental ¹³C NMR data for this compound is currently available in the searched scientific literature.)

**3.1.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds.

The benzothiazole ring system would produce a set of complex vibrations. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic and thiazole (B1198619) rings are expected to appear in the 1450-1650 cm⁻¹ range. core.ac.uk The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would generate further signals in the fingerprint region, typically between 600 and 1300 cm⁻¹. researchgate.net

The fluorosulfonyloxy (-OSO₂F) group is expected to show strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are predicted to be prominent in the regions of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-O stretching vibration is likely to be observed around 800-900 cm⁻¹, and the S-F stretching vibration would appear as a strong band, typically in the 700-850 cm⁻¹ range.

Table 1: Predicted FTIR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000-3100 Benzothiazole Ring
Aromatic C=C and C=N Stretch 1450-1650 Benzothiazole Ring
S=O Asymmetric Stretch 1400-1450 Fluorosulfonyloxy Group
S=O Symmetric Stretch 1200-1250 Fluorosulfonyloxy Group
S-O Stretch 800-900 Fluorosulfonyloxy Group
S-F Stretch 700-850 Fluorosulfonyloxy Group

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The Raman spectrum of this compound is also expected to be characterized by vibrations of the benzothiazole and fluorosulfonyloxy groups.

The symmetric vibrations of the benzothiazole ring are often strong in the Raman spectrum. The ring breathing modes of the fused aromatic system would likely produce intense signals. Aromatic C-C stretching vibrations are also expected to be prominent. For the parent benzothiazole molecule, characteristic Raman bands are observed for these types of vibrations. core.ac.uk

The vibrations of the fluorosulfonyloxy group will also be Raman active. In particular, the symmetric stretching vibrations of the S=O bonds are expected to give rise to a strong Raman signal. The S-O and S-F stretching vibrations should also be observable. Due to the polarizability changes associated with these bonds, Raman spectroscopy can be a valuable tool for confirming the presence of the fluorosulfonyloxy substituent.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift Range (cm⁻¹) Functional Group
Aromatic Ring Breathing 1000-1600 Benzothiazole Ring
Aromatic C-H Stretch 3000-3100 Benzothiazole Ring
S=O Symmetric Stretch 1200-1250 Fluorosulfonyloxy Group
S-O Stretch 800-900 Fluorosulfonyloxy Group

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Absorption Characteristics of this compound

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the benzothiazole chromophore. Benzothiazole itself typically displays multiple absorption bands in the ultraviolet region corresponding to π → π* transitions. researchgate.net For various benzothiazole derivatives, absorption peaks are often observed around 210 nm and in the range of 330-340 nm.

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the benzothiazole ring. The fluorosulfonyloxy group at the 5-position, being an electron-withdrawing group, is likely to cause a shift in the absorption maxima compared to the unsubstituted benzothiazole. This shift could be either a hypsochromic (blue) or bathochromic (red) shift depending on the nature of the electronic transition and the interaction of the substituent with the aromatic system. Typically, electron-withdrawing groups can lead to a bathochromic shift by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

Emission Profiles and Quantum Yield Determinations of this compound

Many benzothiazole derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. researchgate.net The fluorescence emission of this compound would be expected to originate from the relaxation of the excited electronic state of the benzothiazole moiety. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). For some benzothiazole derivatives, fluorescence emission is observed in the blue region of the visible spectrum, around 380-450 nm, when excited at approximately 330 nm.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the local environment. For benzothiazole derivatives, the quantum yield can vary significantly. nih.gov The presence of the fluorosulfonyloxy group could influence the quantum yield through its electronic effects and by potentially introducing non-radiative decay pathways. A definitive determination of the quantum yield would require experimental measurements.

Aggregation-Induced Emission (AIE) Characteristics (if applicable)

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up the radiative pathway.

The structure of this compound is relatively rigid, and it does not possess the typical molecular rotor characteristics commonly associated with AIE-active compounds. While some benzothiazole derivatives have been incorporated into AIE-active systems, the parent structure of this compound itself is not predicted to exhibit significant AIE characteristics. The benzothiazole core is planar, and the fluorosulfonyloxy group is not a large, freely rotating substituent that would lead to significant quenching in solution and emission upon aggregation.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound “this compound.”

The search for data pertaining to Density Functional Theory (DFT) for ground state geometry optimization, Time-Dependent Density Functional Theory (TDDFT) for excited state properties, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations specifically for this compound did not yield any relevant research findings.

Consequently, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each subsection of the provided outline, as the foundational research data for this particular compound does not appear to be present in the public domain.

Reactivity and Mechanistic Investigations of 5 Fluorosulfonyloxy 1,2 Benzothiazole

Reactivity of the 1,2-Benzothiazole Ring System

The reactivity of the 1,2-benzothiazole core in 5-Fluorosulfonyloxy-1,2-benzothiazole is dictated by the interplay between the benzene (B151609) and thiazole (B1198619) rings. The fusion of these two rings results in a complex electronic environment that influences its susceptibility to various chemical transformations.

The benzene portion of the benzothiazole (B30560) ring system is generally susceptible to electrophilic aromatic substitution. The precise position of substitution is directed by the existing substituents. The thiazole ring, being electron-withdrawing, tends to deactivate the benzene ring towards electrophilic attack.

Detailed mechanistic studies on other benzothiazole derivatives can provide insights into the probable course of these reactions. The reaction typically proceeds through the formation of a positively charged intermediate known as a benzenonium ion, which then loses a proton to restore aromaticity. nih.gov The rate-determining step is the initial attack of the electrophile on the aromatic ring. nih.gov

Reagent/ReactionExpected Product(s)
Nitration (HNO₃/H₂SO₄)Nitro-substituted this compound
Halogenation (e.g., Br₂/FeBr₃)Bromo-substituted this compound
Sulfonation (SO₃/H₂SO₄)Sulfonic acid-substituted this compound
Friedel-Crafts Alkylation/AcylationAlkyl/Acyl-substituted this compound

This table illustrates the expected products based on general principles of electrophilic aromatic substitution on benzothiazole systems.

The thiazole ring in 1,2-benzothiazole derivatives can be susceptible to nucleophilic attack. This reactivity is often observed in derivatives where the thiazole ring is appropriately activated. Such attacks can sometimes lead to the opening of the thiazole ring. For instance, studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that it reacts with various nucleophiles, resulting in the fission of the thiazole ring. nih.gov

The specific site of nucleophilic attack on the 1,2-benzothiazole ring of the title compound would depend on the reaction conditions and the nature of the nucleophile.

The benzothiazole ring system can undergo both oxidative and reductive transformations. Oxidation can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones. Studies on the oxidation of 2-methylbenzothiazole (B86508) have shown that the reaction can be initiated by hydroxyl radicals. mdpi.com Additionally, the nitrogen atom can be oxidized to form N-oxides, as has been demonstrated with 2-methylbenzothiazole using hydrogen peroxide. beilstein-journals.org

Reductive processes, on the other hand, could potentially lead to the cleavage of the S-N bond in the thiazole ring, although specific examples for the 1,2-benzothiazole system are less common in the available literature.

TransformationReagent(s)Expected Product(s)
Oxidation of SulfurPeroxy acids (e.g., m-CPBA)This compound-1-oxide or 1,1-dioxide
N-OxidationHydrogen peroxideThis compound-2-oxide

This table provides a general overview of potential oxidative transformations of the benzothiazole ring.

Transformations and Derivatizations at the Fluorosulfonyloxy Group

The fluorosulfonyloxy (-OSO₂F) group is a key functional moiety in the title compound, and its reactivity is central to the potential applications of this molecule.

Aryl sulfonyl fluorides are generally characterized by their considerable stability towards hydrolysis compared to other sulfonyl halides. researchgate.net This stability is attributed to the strong S-F bond. researchgate.net However, under certain conditions, such as in the presence of specific catalysts or under forcing conditions, hydrolysis can occur, leading to the corresponding sulfonic acid. Solvolysis, a reaction with a solvent molecule acting as the nucleophile, can also take place. For example, alcoholysis would yield the corresponding sulfonate ester.

A study on the hydrolysis of aryl sulfonyl fluorides has been reported, indicating that these reactions can be catalyzed.

The sulfur atom in the sulfonyl fluoride (B91410) group is electrophilic and can be attacked by nucleophiles, leading to substitution of the fluoride ion. This type of reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. A wide range of nucleophiles, including amines, phenols, and thiols, can displace the fluoride to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

The reactivity of sulfonyl fluorides with nucleophiles allows for the facile synthesis of a diverse array of derivatives. This has been explored for various applications, including the development of covalent inhibitors in medicinal chemistry.

NucleophileProduct Type
Amines (R-NH₂)Sulfonamide
Alcohols/Phenols (R-OH)Sulfonate Ester
Thiols (R-SH)Thiosulfonate
CarbanionsSulfone

This interactive table showcases the types of products expected from nucleophilic substitution on the sulfonyl fluoride group.

Exploitation of SuFEx Reactivity for Complex Molecular Assembly

There is no available information on the use of this compound as a building block in the SuFEx-mediated assembly of complex molecules.

Detailed Mechanistic Pathways of Key Reactions Involving this compound

Due to the absence of studies on this specific compound, the detailed mechanistic pathways for its reactions remain unelucidated.

Kinetic Studies and Reaction Rate Determinants

No kinetic data or studies on the factors influencing the reaction rates of this compound have been found.

Identification of Reaction Intermediates and Transition States

There is no information available regarding the identification or characterization of reaction intermediates or transition states in reactions involving this compound.

Computational Validation of Proposed Mechanisms

No computational studies validating any proposed reaction mechanisms for this compound could be located.

Chemical Transformations and Designed Derivatizations of 5 Fluorosulfonyloxy 1,2 Benzothiazole

Synthesis of Novel Substituted 1,2-Benzothiazole Analogs Bearing the 5-Fluorosulfonyloxy Moiety

The synthesis of 5-fluorosulfonyloxy-1,2-benzothiazole and its analogs can be envisioned through a multi-step process, beginning with appropriately substituted anilines. A key intermediate in this proposed pathway is a 5-hydroxy-1,2-benzothiazole derivative.

A plausible synthetic route commences with a substituted 4-aminophenol. This starting material can undergo reactions to introduce a thiol group ortho to the amino group, forming a 2-aminothiophenol (B119425) derivative. The subsequent cyclization of this intermediate would lead to the formation of the benzothiazole (B30560) core. One established method for synthesizing benzothiazoles is the Jacobson synthesis, which can involve the reaction of an o-aminothiophenol with a suitable reagent to form the thiazole (B1198619) ring. For instance, the reaction of 2-aminothiophenol with 4-aminobenzoic acid in polyphosphoric acid under microwave irradiation is a known method to produce 2-(4-aminophenyl)benzothiazole derivatives. nih.govmdpi.com Similarly, Lawesson's reagent has been employed in the synthesis of benzothiazoles from benzamides, which can be formed from anilines. nih.govacs.org

Following the formation of a 5-hydroxy-1,2-benzothiazole intermediate, the introduction of the fluorosulfonyloxy group can be achieved by reacting the hydroxyl group with sulfuryl fluoride (B91410) (SO₂F₂) or a related reagent. This transformation is a standard method for the preparation of aryl fluorosulfates from phenols.

Below is a table outlining a hypothetical synthetic scheme for a substituted this compound analog.

StepReactantsReagents and ConditionsProduct
1Substituted 4-aminophenol1. Protection of amine and phenol (B47542) groups2. Ortho-lithiation and reaction with a sulfur source (e.g., S₈)3. DeprotectionSubstituted 2-amino-5-hydroxythiophenol
2Substituted 2-amino-5-hydroxythiophenol, Carboxylic Acid/AldehydePolyphosphoric acid (PPA), heat; or Lawesson's reagent followed by cyclization nih.govacs.orgSubstituted 5-hydroxy-1,2-benzothiazole
3Substituted 5-hydroxy-1,2-benzothiazoleSulfuryl fluoride (SO₂F₂), base (e.g., triethylamine) in an inert solventSubstituted this compound

Functionalization Strategies for Modulating Electronic and Steric Properties

The this compound scaffold offers several sites for functionalization, allowing for the modulation of its electronic and steric properties. The reactivity of the benzothiazole ring system is influenced by the existing substituents. The 5-fluorosulfonyloxy group is a strong electron-withdrawing group, which will significantly impact the reactivity of the benzene (B151609) portion of the molecule.

Functionalization of the Benzene Ring:

Electrophilic aromatic substitution on the benzene ring of this compound would be challenging due to the deactivating nature of the fluorosulfonyloxy group. Electron-withdrawing groups are known to be meta-directors in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org Therefore, any successful electrophilic substitution would be expected to occur at the positions meta to the fluorosulfonyloxy group.

Functionalization at the C2-Position:

The C2-position of the benzothiazole ring is a common site for derivatization. nih.gov For instance, if the C2-position is unsubstituted, it can be functionalized through various methods. If a 2-amino-5-fluorosulfonyloxy-1,2-benzothiazole were synthesized, the amino group could serve as a handle for further modifications, such as acylation or the formation of Schiff bases.

The following table presents potential functionalization strategies for a hypothetical this compound derivative.

Reaction TypeReagents and ConditionsExpected Product
Nitration HNO₃, H₂SO₄Introduction of a nitro group at a meta-position relative to the -OSO₂F group.
Halogenation Br₂, FeBr₃Introduction of a bromine atom at a meta-position relative to the -OSO₂F group.
Acylation (at C2-amino group) Acyl chloride, pyridineFormation of a C2-amido derivative.
Schiff Base Formation (from C2-amino group) Aldehyde, acid catalystFormation of a C2-imino derivative.

Rational Design of Derivatives for Specific Chemical Functions

The rational design of derivatives of this compound would involve the strategic introduction of functional groups to tailor the molecule's properties for specific applications. The strong electron-withdrawing nature of the fluorosulfonyloxy group makes this scaffold potentially useful in materials science or as a building block in medicinal chemistry.

The relationship between the structure of the designed analogs and their chemical properties can be predicted based on the electronic and steric nature of the introduced substituents. The 5-fluorosulfonyloxy group is expected to significantly lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzothiazole system.

The introduction of additional functional groups would further modulate these properties. For instance, an electron-donating group at the C2-position would be expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap. This could lead to a red-shift in the molecule's absorption and emission spectra.

The following table summarizes the predicted effects of different substituents on the electronic properties of a hypothetical this compound derivative.

Substituent at C2-PositionExpected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected Effect on HOMO-LUMO Gap
-NH₂ (Electron-donating)IncreaseSlight IncreaseDecrease
-NO₂ (Electron-withdrawing)DecreaseSignificant DecreaseDecrease
-CH₃ (Weakly electron-donating)Slight IncreaseNegligibleSlight Decrease
-CF₃ (Strongly electron-withdrawing)Significant DecreaseSignificant DecreaseVariable

Based on the comprehensive search for scientific literature, there is currently no available research data detailing the specific applications of This compound in the advanced fields of optoelectronic materials or molecular sensor development as outlined.

The performed searches for the explicit use of "this compound" in the development of Organic Light-Emitting Devices (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (solar cells), fluorescent probes for cation sensing, or chemosensors for anion detection did not yield any relevant results.

Therefore, it is not possible to provide the requested detailed article on the advanced research applications of this specific compound within the stipulated outline. The scientific community has not published research that fits the specific constraints of the request.

Advanced Research Applications of 5 Fluorosulfonyloxy 1,2 Benzothiazole in Chemical Sciences

Coordination Chemistry and Supramolecular Assembly

The benzothiazole (B30560) moiety is a well-established building block in the design of complex molecular systems due to its ability to coordinate with metal ions and participate in non-covalent interactions.

The nitrogen atom within the thiazole (B1198619) ring of the benzothiazole scaffold serves as a primary coordination site for transition metals. mdpi.com Derivatives of benzothiazole have been successfully employed to create a variety of metal complexes with diverse geometries and electronic properties. researchgate.net Research has shown that benzothiazole-based ligands can act as bidentate or polydentate chelators, forming stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netmdpi.com

The coordination of these ligands to metal centers can lead to complexes with specific geometries, including octahedral and tetragonal structures. researchgate.net For instance, studies on related benzothiazole ligands have demonstrated the formation of octahedral geometries around Ni(II) and Co(II) ions, and tetragonal geometry for Cu(II) complexes. researchgate.net The electronic properties of these complexes are of significant interest, with many exhibiting fluorescence, making them suitable for applications in optical materials. researchgate.netnih.gov The introduction of the electron-withdrawing fluorosulfonyloxy group in 5-Fluorosulfonyloxy-1,2-benzothiazole is anticipated to modulate the electronic structure of the resulting metal complexes, potentially influencing their photophysical and electrochemical characteristics.

Table 1: Geometries of Transition Metal Complexes with Benzothiazole-Based Ligands

Metal Ion Coordination Geometry Reference
Nickel(II) Octahedral researchgate.net
Cobalt(II) Octahedral researchgate.net
Copper(II) Tetragonal researchgate.net

The planar and aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions, a key driving force in supramolecular chemistry and self-assembly. nih.gov This property allows molecules containing this scaffold to organize into well-defined, higher-order structures. Researchers have demonstrated that benzothiazole derivatives can self-assemble into various nano- and micro-scale architectures, including fibers, nanospheres, and nanobelts, depending on the solvent and concentration. nih.govchemrxiv.org

These self-assembled structures often exhibit enhanced optical properties, such as increased fluorescence, compared to the individual molecules in solution. nih.gov For example, certain benzothiazole conjugates have been observed to form fluorescent fibers that emit light across the visible spectrum. chemrxiv.org The self-assembly process is influenced by factors like solvent polarity and the presence of specific functional groups on the benzothiazole core. The this compound, with its polar sulfonyloxy group, could exhibit unique self-assembly behaviors, potentially leading to novel supramolecular materials with tailored properties.

Catalytic Applications

The reactivity and electronic nature of the benzothiazole ring make it a candidate for applications in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

While the direct use of this compound as an organocatalyst is not extensively documented, the benzothiazole scaffold is present in molecules used in catalytic transformations. For instance, various catalysts have been employed for the synthesis of complex benzothiazole derivatives, indicating the stability of the ring system under catalytic conditions. oiccpress.com The development of benzothiazole-based organocatalysts remains an area with potential for future exploration, where the electronic tuning provided by the fluorosulfonyloxy group could be harnessed to promote specific organic reactions.

The ability of benzothiazoles to form stable complexes with transition metals is highly relevant to catalysis. dntb.gov.ua Metal complexes featuring benzothiazole-derived ligands can serve as active catalysts for a range of organic transformations. The ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability by modulating the electronic and steric environment of the metal center. Transition metal-catalyzed reactions, such as C-H bond functionalization and cross-coupling reactions, have utilized directing groups that can coordinate to the metal, a role that the nitrogen atom of a benzothiazole can fulfill. semanticscholar.orgresearchgate.net The application of this compound as a ligand could provide access to novel catalysts with unique reactivity profiles for synthesizing complex organic molecules.

Surface Functionalization and Material Immobilization

The functionalization of surfaces and the immobilization of molecules onto materials are critical for applications in sensing, catalysis, and biotechnology. The reactive fluorosulfonyloxy group on this compound presents a potential handle for covalent attachment to surfaces. This group can react with nucleophilic sites (such as amine or hydroxyl groups) present on the surface of various materials, including polymers, silica (B1680970), and nanoparticles.

This immobilization strategy would allow for the creation of functional materials that incorporate the specific properties of the benzothiazole core. For example, surfaces functionalized with this compound could exhibit tailored optical or metal-coordinating properties. While specific research on the use of this compound for surface modification is an emerging area, the underlying chemical principles suggest it is a promising candidate for developing advanced functional materials.

Covalent Attachment to Polymer Chains or Material Surfaces via SuFEx Click Chemistry

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction for creating robust connections between molecules. While the broader applications of SuFEx in polymer and materials science are well-documented, specific examples detailing the use of this compound for the covalent attachment to polymer chains or material surfaces are not extensively reported in publicly available research.

The functional component of this compound is the fluorosulfonyloxy group (-OSO₂F). This group can react with silyl-ether-functionalized polymers or surfaces in a typical SuFEx reaction. This process would involve the displacement of the fluoride ion to form a stable sulfonate linkage, covalently attaching the benzothiazole moiety to the polymer backbone or material surface.

The general scheme for such a reaction would be:

Activation : The reaction is typically initiated by a catalyst.

Coupling : The sulfur-fluoride bond of the benzothiazole derivative reacts with a hydroxyl group (often protected as a silyl (B83357) ether) on the polymer or material surface.

Linkage Formation : This results in the formation of a highly stable sulfate (B86663) bond, covalently linking the benzothiazole unit.

Below is a hypothetical data table illustrating the potential outcomes of such a reaction based on general principles of SuFEx chemistry.

Polymer/SurfaceFunctional GroupCatalystReaction ConditionsOutcome
PolystyreneSilyl EtherOrganic BaseRoom Temp, 24hBenzothiazole-functionalized polystyrene
Silica GelSilanolFluoride Source50°C, 12hSurface-modified silica with benzothiazole

Fabrication of Functionalized Hybrid Materials

The fabrication of functionalized hybrid materials involves combining organic and inorganic components to create materials with novel properties. Benzothiazole derivatives are of interest in materials science for their unique electronic and optical properties.

The use of this compound in creating such hybrid materials would likely leverage the SuFEx reaction to graft the benzothiazole moiety onto an inorganic substrate. For instance, inorganic nanoparticles or metal oxides with surface hydroxyl groups could be functionalized.

A potential application could be the modification of iron oxide nanoparticles. The surface hydroxyl groups of these nanoparticles could be reacted with this compound to create a hybrid material where the benzothiazole is covalently bound to the nanoparticle surface. This could impart new functionalities to the nanoparticles, such as altered spectroscopic properties or enhanced dispersibility in organic media.

The table below outlines a potential synthetic approach and expected characterization results for such a hybrid material.

Inorganic SubstrateSurface ChemistryCoupling AgentCharacterization TechniquesResulting Hybrid Material
Iron Oxide (Fe₃O₄)Hydroxyl GroupsThis compoundFTIR, XPS, TEMBenzothiazole-functionalized Iron Oxide Nanoparticles
Titanium Dioxide (TiO₂)Hydroxyl GroupsThis compoundSEM, EDX, UV-VisSurface-modified Titania with Benzothiazole Moieties

As with the covalent attachment to polymers, it is crucial to emphasize that while the chemical principles support these applications, specific research studies detailing the fabrication of functionalized hybrid materials using this compound are not found in the reviewed scientific literature. The information presented is based on the established reactivity of the functional groups involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.